molecular formula C13H13FN2 B188632 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 185255-80-5

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B188632
CAS No.: 185255-80-5
M. Wt: 216.25 g/mol
InChI Key: QINBIWHOHAQHPS-UHFFFAOYSA-N
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Description

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is an organofluorine compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom attached to an indole ring, which is further substituted with a tetrahydropyridinyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the indole ring. This can be followed by the formation of the tetrahydropyridinyl group through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atom or other substituents on the indole ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluoroindole oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying biochemical pathways.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s fluorine atom and tetrahydropyridinyl group contribute to its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1H-indole: Lacks the tetrahydropyridinyl group, resulting in different chemical and biological properties.

    3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole: Does not contain the fluorine atom, which affects its reactivity and interactions.

    4-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical behavior.

Uniqueness

The presence of both the fluorine atom and the tetrahydropyridinyl group in 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole distinguishes it from other similar compounds. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINBIWHOHAQHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611807
Record name 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185255-80-5
Record name 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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